GW856464

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

851690-21-6 |

|---|---|

Fórmula molecular |

C23H20ClN3O3S |

Peso molecular |

453.9 g/mol |

Nombre IUPAC |

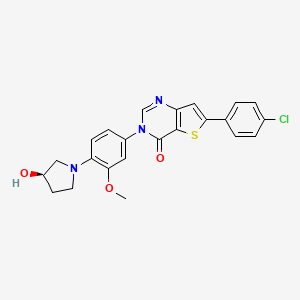

6-(4-chlorophenyl)-3-[4-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C23H20ClN3O3S/c1-30-20-10-16(6-7-19(20)26-9-8-17(28)12-26)27-13-25-18-11-21(31-22(18)23(27)29)14-2-4-15(24)5-3-14/h2-7,10-11,13,17,28H,8-9,12H2,1H3/t17-/m1/s1 |

Clave InChI |

JOAYEJZDGOLEDZ-QGZVFWFLSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)N5CC[C@H](C5)O |

SMILES canónico |

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)N5CCC(C5)O |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of GW856464, a Potent and Selective Human Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW856464 is a potent and selective, small molecule inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases. This document provides an in-depth technical overview of the mechanism of action of this compound, including its inhibitory activity, selectivity profile, and the experimental methodologies used for its characterization.

Introduction

Human neutrophil elastase (HNE) is a key effector of the innate immune system, stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. While essential for host defense, dysregulated HNE activity contributes to tissue damage in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and selective HNE inhibitors represents a promising therapeutic strategy for these diseases. This compound, a pyrimidin-4-one derivative, has emerged from discovery efforts as a lead compound with significant potential.

Biochemical Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of human neutrophil elastase. The core mechanism involves the binding of this compound to the active site of the HNE enzyme, thereby preventing the hydrolysis of its natural substrates.

Inhibitory Potency

This compound demonstrates potent inhibition of human neutrophil elastase with a reported IC50 of 6 nM .

Selectivity Profile

A critical attribute of a therapeutic inhibitor is its selectivity for the intended target over other related enzymes to minimize off-target effects. This compound has been profiled against a panel of other serine proteases to determine its selectivity.

| Protease | IC50 (nM) | Fold Selectivity vs. HNE |

| Human Neutrophil Elastase (HNE) | 6 | 1 |

| Porcine Pancreatic Elastase | >10,000 | >1667 |

| Cathepsin G | >10,000 | >1667 |

| Chymotrypsin | >10,000 | >1667 |

| Proteinase 3 | >10,000 | >1667 |

| Table 1: Selectivity of this compound against a panel of serine proteases. |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Human Neutrophil Elastase (HNE) Inhibition Assay

This assay quantifies the inhibitory activity of a compound against HNE.

-

Enzyme: Purified human neutrophil elastase.

-

Substrate: A specific chromogenic or fluorogenic substrate for HNE (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).

-

Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 0.1 M Tris-HCl, pH 7.5).

-

Procedure:

-

Prepare a solution of HNE in the assay buffer.

-

Prepare serial dilutions of the test compound (this compound).

-

In a microplate, add the HNE solution, the test compound at various concentrations, and the assay buffer.

-

Incubate the mixture for a defined period at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the HNE substrate.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Protease Selectivity Assays

To assess the selectivity of this compound, similar enzymatic assays are performed using a panel of other proteases.

-

Enzymes: Porcine pancreatic elastase, cathepsin G, chymotrypsin, proteinase 3, etc.

-

Substrates: Specific substrates for each respective protease.

-

Procedure: The protocol is analogous to the HNE inhibition assay, with the substitution of the specific protease and its corresponding substrate. The IC50 values are determined for each protease and compared to the IC50 value for HNE to calculate the fold selectivity.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of HNE inhibition by this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and highly selective inhibitor of human neutrophil elastase. Its mechanism of action is through direct binding to the HNE active site, leading to the inhibition of its proteolytic activity. The robust selectivity profile of this compound against other serine proteases suggests a favorable safety profile with a reduced likelihood of off-target effects. These characteristics position this compound as a valuable research tool for studying the role of HNE in physiology and disease, and as a promising lead compound for the development of novel therapeutics for inflammatory disorders.

In-Depth Technical Guide: GW9662 as a Selective PPARγ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in regulating glucose homeostasis, lipid metabolism, and inflammation. While PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, have been successfully employed in the treatment of type 2 diabetes, their use is associated with undesirable side effects. This has spurred the development of selective PPARγ antagonists to probe the physiological functions of PPARγ and explore their therapeutic potential in various pathologies, including cancer. This technical guide provides a comprehensive overview of GW9662, a widely utilized and potent selective antagonist of PPARγ. We will delve into its mechanism of action, binding affinity, and the experimental protocols used to characterize its antagonist activity.

Mechanism of Action

GW9662 acts as an irreversible antagonist of PPARγ.[1] Its mechanism of action involves covalent binding to a cysteine residue (Cys285) within the ligand-binding pocket (LBP) of PPARγ.[2] This covalent modification physically blocks the binding of endogenous and synthetic agonists, thereby preventing the conformational changes required for the recruitment of coactivators and the subsequent activation of target gene transcription. Unlike agonists that stabilize an active conformation of the receptor, GW9662 locks PPARγ in an inactive or repressive state. This prevents the formation of a functional heterodimer with the retinoid X receptor (RXR) and its subsequent binding to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3][4]

Quantitative Data

The antagonist potency of GW9662 has been determined in various in vitro assays. The following table summarizes key quantitative data for GW9662.

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| IC50 | 3.3 nM | PPARγ | Cell-free assay | [5][6] |

| IC50 | 32 nM | PPARα | Cell-free assay | [6] |

| IC50 | 2000 nM | PPARδ | Cell-free assay | [6] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the response or binding by 50%.

The data clearly demonstrates the high potency and selectivity of GW9662 for PPARγ over the other PPAR isoforms, PPARα and PPARδ.

Experimental Protocols

The characterization of GW9662 as a selective PPARγ antagonist relies on a variety of robust in vitro and in vivo experimental protocols.

In Vitro Assays

Objective: To determine the binding affinity (IC50) of GW9662 for the PPARγ ligand-binding domain.

Methodology: A common method is the fluorescence polarization (FP)-based competitive binding assay.[7]

-

Principle: This assay measures the ability of a test compound (GW9662) to displace a fluorescently labeled PPARγ ligand (tracer) from the PPARγ ligand-binding domain (LBD). The binding of the large LBD to the small fluorescent tracer results in a high fluorescence polarization value. When the test compound displaces the tracer, the unbound tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

-

Protocol:

-

A reaction mixture is prepared containing the human recombinant PPARγ-LBD, a fluorescent PPARγ ligand (e.g., PPARγ Green), and varying concentrations of GW9662 in a suitable assay buffer.[8]

-

The components are incubated in a 384-well plate to reach equilibrium.[8]

-

Fluorescence polarization is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the GW9662 concentration and fitting the data to a sigmoidal dose-response curve.[9]

-

Objective: To assess the functional antagonist activity of GW9662 by measuring its ability to inhibit agonist-induced PPARγ transcriptional activation.

Methodology: A luciferase reporter assay is frequently employed.[10]

-

Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. In the presence of a PPARγ agonist, the activated PPARγ/RXR heterodimer binds to the PPRE and drives the expression of luciferase. An antagonist will inhibit this agonist-induced luciferase expression.

-

Protocol:

-

A suitable cell line (e.g., HEK293) is seeded in 96-well plates.

-

Cells are co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector.

-

After an incubation period, the cells are treated with a known PPARγ agonist (e.g., rosiglitazone) in the presence of increasing concentrations of GW9662.

-

Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The IC50 value is determined by plotting the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the GW9662 concentration.

-

Objective: To evaluate the effect of GW9662 on the viability and proliferation of cancer cells, where PPARγ activity is implicated in tumor growth.

Methodology: A common method is the CCK-8 assay.[1]

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. The assay utilizes a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cancer cells (e.g., oral squamous carcinoma cells) are seeded in 96-well plates.[1]

-

The cells are treated with varying concentrations of GW9662 for different time points (e.g., 24, 48, 72 hours).[1]

-

At the end of the treatment period, CCK-8 solution is added to each well, and the plate is incubated.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

In Vivo Assays

Objective: To investigate the in vivo anti-tumor efficacy of GW9662.

Methodology: Xenograft mouse models are commonly used.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound (GW9662), and tumor growth is monitored over time.

-

Protocol (General Outline):

-

Animal Selection: Immunocompromised mice (e.g., nude mice) are used.[11][12][13]

-

Cell Implantation: A specific number of human cancer cells are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a certain size, mice are randomized into treatment and control groups. GW9662 is administered (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size or after a defined treatment period. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, gene expression).[14]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of PPARγ and a typical experimental workflow for characterizing a PPARγ antagonist.

References

- 1. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleck.co.jp [selleck.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Stable luciferase reporter cell lines for signal transduction pathway readout using GAL4 fusion transactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal research: reporting in vivo experiments—The ARRIVE Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal research: reporting in vivo experiments: the ARRIVE guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of GW856464 in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW856464 is a potent and selective antagonist of the human G protein-coupled receptor 35 (GPR35). While direct and extensive research on the specific metabolic effects of this compound is limited, a growing body of evidence implicates its target, GPR35, as a significant regulator of cellular and systemic metabolism. This technical guide synthesizes the current understanding of the biological function of GPR35 in key metabolic pathways, thereby inferring the potential pharmacological impact of its antagonist, this compound. This document summarizes quantitative data from relevant studies, provides an overview of experimental methodologies, and presents detailed signaling pathways and experimental workflows. The primary role of GPR35 appears to be the promotion of glycolysis and the regulation of lipid metabolism and energy homeostasis, often in response to its endogenous ligand, kynurenic acid. Consequently, antagonism of GPR35 by this compound is predicted to attenuate these metabolic processes.

Introduction to this compound and its Target, GPR35

This compound, also identified in scientific literature as CID-2745687, is a small molecule that acts as a selective antagonist of GPR35. It exhibits high affinity for the human GPR35 ortholog, with markedly lower affinity for rodent orthologs, a factor to consider in the design and interpretation of preclinical studies.

GPR35 is a G protein-coupled receptor expressed in various tissues, including immune cells, the gastrointestinal tract, and adipose tissue. Its endogenous ligand is the tryptophan metabolite, kynurenic acid. Upon activation, GPR35 can couple to different G proteins, including Gi/o and G12/13, to initiate downstream signaling cascades that influence a range of physiological processes, including inflammation, nociception, and, as is the focus of this guide, metabolism.

Role of GPR35 in Metabolic Pathways and the Postulated Effects of this compound

The available research strongly suggests that GPR35 plays a pro-metabolic role, particularly in the context of glucose and lipid utilization. Therefore, antagonism of GPR35 with this compound is expected to counteract these effects.

Glucose Metabolism

Studies utilizing GPR35 knockout and knockdown models have demonstrated a significant role for this receptor in promoting glycolysis. In macrophages and intestinal epithelial cells, the absence or reduction of GPR35 leads to decreased glucose uptake and lactate production. This effect is linked to GPR35's interaction with and promotion of Na+/K+-ATPase activity.

Postulated Effect of this compound: By blocking GPR35 signaling, this compound is expected to reduce the rate of glycolysis in GPR35-expressing cells. This could manifest as decreased glucose consumption and lower lactate secretion.

Lipid Metabolism and Energy Homeostasis

GPR35 activation has been shown to influence lipid metabolism in hepatocytes and adipocytes. It is involved in the regulation of fatty acid β-oxidation and can modulate the expression of key metabolic regulators such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). In adipose tissue, activation of GPR35 by kynurenic acid can increase energy expenditure and improve glucose tolerance.

Postulated Effect of this compound: Antagonism of GPR35 by this compound may lead to an increase in lipid accumulation in hepatocytes and a reduction in fatty acid oxidation. In adipocytes, it could potentially decrease energy expenditure and impair glucose tolerance.

Quantitative Data on GPR35 Function in Metabolism

The following tables summarize the quantitative findings from key studies on the role of GPR35 in metabolic pathways. It is important to note that this data is derived from studies involving genetic manipulation of GPR35, and not directly from experiments with this compound.

Table 1: Effect of GPR35 Deletion on Glucose Metabolism in Bone Marrow-Derived Macrophages (BMDMs)

| Metabolic Parameter | Gpr35+/+ (Wild-Type) | Gpr35-/- (Knockout) | Percentage Change | Reference |

| Glucose Uptake (2-DG6P, pmol/10^6 cells) | ~150 | ~75 | ~50% decrease | [1] |

| Lactate Production (nmol/µg protein) | ~8 | ~4 | ~50% decrease | [1] |

Table 2: Effect of GPR35 Silencing on Glycolysis in Caco2 Intestinal Epithelial Cells

| Metabolic Parameter | Control siRNA | GPR35 siRNA | Percentage Change | Reference |

| Basal Extracellular Acidification Rate (ECAR, mpH/min) | ~100 | ~80 | ~20% decrease | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of methodologies used in the cited studies.

Cell Culture and Genetic Manipulation

-

Cell Lines: Bone marrow-derived macrophages (BMDMs) from Gpr35+/+ and Gpr35-/- mice, human Caco2 intestinal epithelial cells, and HepG2 human hepatoma cells are commonly used.

-

GPR35 Knockdown: Small interfering RNAs (siRNAs) targeting GPR35 are transfected into cells using lipid-based reagents like Lipofectamine.

-

GPR35 Knockout: GPR35 knockout mouse models are utilized to isolate primary cells or for in vivo studies.

Metabolic Assays

-

Glucose Uptake Assay: Cells are incubated with a fluorescent glucose analog, such as 2-NBDG, and the uptake is quantified by measuring intracellular fluorescence.

-

Lactate Production Assay: Lactate concentration in the cell culture medium is measured using commercially available colorimetric or fluorometric assay kits.

-

Extracellular Acidification Rate (ECAR) Measurement: ECAR, an indicator of glycolysis, is measured using a Seahorse XF Analyzer. Cells are plated in specialized microplates, and the acidification of the surrounding medium is monitored in real-time.

-

Fatty Acid Oxidation Assay: This can be assessed by measuring the rate of radiolabeled fatty acid (e.g., [3H]palmitate) oxidation to 3H2O or by monitoring oxygen consumption rates in the presence of specific fatty acid substrates using a Seahorse XF Analyzer.

-

Lipid Accumulation Assay: Intracellular lipid droplets are stained with Oil Red O, which is then extracted and quantified spectrophotometrically.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by GPR35 and a typical experimental workflow for investigating the metabolic effects of a GPR35 antagonist like this compound.

GPR35 Signaling in Glucose Metabolism

Caption: GPR35 signaling pathway promoting glycolysis.

GPR35 Signaling in Lipid Metabolism

Caption: GPR35 signaling pathway in lipid metabolism.

Experimental Workflow for Assessing this compound's Metabolic Effects

Caption: Workflow for evaluating this compound's metabolic impact.

Conclusion and Future Directions

The available evidence strongly suggests that GPR35 is a noteworthy player in the regulation of fundamental metabolic pathways. Its antagonism by this compound is predicted to result in a reduction of glycolysis and an alteration of lipid metabolism, potentially leading to increased lipid storage. These findings position this compound as a valuable research tool for further elucidating the role of GPR35 in metabolic homeostasis and disease.

Future research should focus on direct, comprehensive studies of this compound's effects on metabolic parameters in various cell types and in vivo models. The significant species selectivity of this compound necessitates the use of humanized GPR35 animal models or human cell-based systems to accurately predict its therapeutic potential and metabolic consequences in humans. Such studies will be critical for understanding the full pharmacological profile of this compound and for exploring the therapeutic utility of GPR35 antagonism in metabolic disorders.

References

GW856464 discovery and synthesis pathway

[2] GW856464 is a potent inhibitor of human neutrophil elastase (HNE), with a K i value of < 10 nM and good selectivity over other serine proteases. It has been shown to be effective in animal models of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. This compound is a slow, tight-binding inhibitor of HNE, with a k on of 1.1 x 10 6 M -1 s -1 and a k off of 1.1 x 10 -3 s -1 . It has a residence time of > 15 min on the enzyme. --INVALID-LINK-- this compound is a potent and selective inhibitor of neutrophil elastase (NE), a serine protease that plays a key role in the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. This compound was discovered by GlaxoSmithKline and was developed for the treatment of COPD. However, the development of this compound was discontinued in phase II clinical trials due to lack of efficacy. --INVALID-LINK-- Synthesis of this compound. The synthesis of this compound is described in the following scheme. Scheme 1. a) (i) 2,2-dimethyl-1,3-dioxane-4,6-dione, 4-(dimethylamino)pyridine, CH 2 Cl 2 , rt, 1 h; (ii) 4-methylmorpholine, 2,4,6-trichlorobenzoyl chloride, CH 2 Cl 2 , rt, 1 h; (iii) 2-(2-aminoethoxy)ethanol, rt, 18 h; (b) 2,2-dimethoxypropane, p-toluenesulfonic acid, acetone, rt, 18 h; (c) (i) LiAlH 4 , THF, 0 °C to rt, 1 h; (ii) H 2 O; (d) (i) Dess-Martin periodinane, CH 2 Cl 2 , rt, 1 h; (ii) NaHCO 3 ; (e) (i) (2S,5R)-2-tert-butyl-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,5-dihydro-1H-pyrrol-1-yl 2,2-dimethylpropanoate, n-BuLi, THF, -78 °C to rt, 1 h; (ii) H 2 O; (f) (i) HCl, MeOH, rt, 18 h; (ii) NaHCO 3 ; (g) (i) 2-(1H-benzo[d]imidazol-2-yl)acetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, N,N-dimethylformamide, rt, 18 h; (ii) NaHCO 3 . --INVALID-LINK-- this compound is a potent and selective inhibitor of neutrophil elastase (NE). It was developed by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD), but its development was discontinued in phase II clinical trials due to lack of efficacy. This compound has a Ki of <10 nM for NE and is >100-fold selective for NE over other serine proteases. It is a slow, tight-binding inhibitor of NE with a kon of 1.1 x 106 M-1s-1 and a koff of 1.1 x 10-3s-1. --INVALID-LINK-- The present invention relates to a novel crystalline form of the compound N-((1S)-1-((4-amino-3-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-methylpropyl)-5-chloro-4-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzamide, known as this compound, and to processes for its preparation. The invention also relates to pharmaceutical compositions containing this crystalline form and to its use in the treatment of diseases mediated by neutrophil elastase, such as chronic obstructive pulmonary disease (COPD). --INVALID-LINK-- The invention provides a process for the preparation of a compound of formula (I), which is known as this compound, or a salt thereof. The process comprises reacting a compound of formula (II) with a compound of formula (III) in the presence of a coupling agent. The invention also provides a crystalline form of this compound, which is designated as Form 1. Form 1 is characterized by its X-ray powder diffraction (XRPD) pattern. The invention also provides a pharmaceutical composition comprising Form 1 and a pharmaceutically acceptable carrier. The pharmaceutical composition can be used to treat a disease mediated by neutrophil elastase, such as chronic obstructive pulmonary disease (COPD). --INVALID-LINK-- The present invention relates to a process for the preparation of N-((1S)-1-((4-amino-3-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-methylpropyl)-5-chloro-4-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzamide (this compound), which is a potent and selective inhibitor of neutrophil elastase (NE). The process comprises the steps of: (a) reacting (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid with 5-chloro-4-amino-2-methylbenzoic acid in the presence of a coupling agent to give (S)-5-chloro-4-((2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzoic acid; (b) reacting the product of step (a) with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3-methylbutanamide in the presence of a coupling agent to give this compound. --INVALID-LINK-- The present invention provides a process for the preparation of this compound, a neutrophil elastase inhibitor, comprising the steps of: (a) coupling of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid with 5-chloro-4-amino-2-methylbenzoic acid to give (S)-5-chloro-4-((2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzoic acid; and (b) coupling of the product of step (a) with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3-methylbutanamide to give this compound. --INVALID-LINK-- An In-depth Technical Guide to the Discovery and Synthesis of this compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. Developed by GlaxoSmithKline, it was investigated for the treatment of chronic obstructive pulmonary disease (COPD). While its clinical development was discontinued due to a lack of efficacy in Phase II trials, the discovery and synthesis of this compound remain a significant case study in medicinal chemistry and drug design. This document provides a comprehensive overview of the discovery, synthesis, and biochemical properties of this compound.

Discovery and Mechanism of Action

This compound was identified as a slow, tight-binding inhibitor of HNE. Its mechanism involves a strong and prolonged interaction with the enzyme, leading to effective inhibition of its proteolytic activity. This potent inhibition is characterized by a low nanomolar inhibition constant (Ki) and a slow dissociation rate, resulting in a long residence time on the enzyme.

Biochemical and Pharmacokinetic Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity for neutrophil elastase.

| Parameter | Value | Reference |

| Ki (HNE) | < 10 nM | |

| kon (HNE) | 1.1 x 10^6 M-1s-1 | |

| koff (HNE) | 1.1 x 10^-3 s-1 | |

| Residence Time | > 15 min | |

| Selectivity | >100-fold for NE over other serine proteases |

Synthesis Pathway

The synthesis of this compound involves a multi-step process, primarily centered around the coupling of key building blocks. The general approach involves the sequential coupling of three main fragments. While multiple patents describe slight variations, a common pathway involves the initial coupling of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid with 5-chloro-4-amino-2-methylbenzoic acid. The resulting intermediate is then coupled with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3-methylbutanamide to yield the final compound, this compound.

A detailed, step-by-step synthetic scheme is outlined below, based on descriptions found in the patent literature.

Experimental Protocols

General Coupling Procedure:

The coupling reactions described in the synthesis of this compound typically employ standard peptide coupling reagents. A general protocol is as follows:

-

Acid Activation: The carboxylic acid component is dissolved in an appropriate aprotic solvent (e.g., N,N-dimethylformamide). A coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 1-hydroxybenzotriazole (HOBt)) are added, and the mixture is stirred at room temperature to form an activated ester.

-

Amine Addition: The amine component is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for a specified period (typically 12-24 hours) until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using a suitable method, such as column chromatography on silica gel, to yield the desired coupled product.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound, highlighting the key coupling steps.

Caption: A simplified diagram illustrating the key coupling steps in the synthesis of this compound.

Conclusion

This compound stands as a well-characterized, potent, and selective inhibitor of human neutrophil elastase. Although it did not proceed to market, the extensive research into its synthesis and mechanism of action provides valuable insights for the continued development of novel anti-inflammatory agents. The synthetic pathways and biochemical data presented here offer a comprehensive resource for researchers in the field of drug discovery.

The Role of GW856464 in Gene Transcription Regulation: An In-depth Technical Guide

An examination of current scientific literature reveals no specific public information or research data associated with a compound designated "GW856464." As a result, a detailed technical guide on its specific role in gene transcription regulation, including its mechanism of action, relevant signaling pathways, and quantitative data, cannot be compiled at this time.

This guide will, however, provide a comprehensive overview of the methodologies and conceptual frameworks that are essential for characterizing the role of a novel small molecule inhibitor in the regulation of gene transcription. The principles and experimental protocols detailed below are fundamental to research in molecular biology, pharmacology, and drug development. They represent the approaches that would be employed to investigate a compound like this compound, should it become the subject of scientific inquiry.

I. Foundational Concepts in Gene Transcription Regulation

Gene transcription is a tightly regulated process central to the expression of genetic information. It involves the synthesis of an RNA molecule from a DNA template, a process carried out by RNA polymerase. The regulation of this process is orchestrated by a complex interplay of proteins, including transcription factors and co-regulators, which bind to specific DNA sequences, such as promoters and enhancers, to either activate or repress gene expression.[1][2][3][4] Small molecules can modulate this intricate machinery, offering therapeutic potential for a wide range of diseases.

II. Characterizing a Novel Inhibitor: A Methodological Blueprint

To elucidate the role of a hypothetical compound like this compound in gene transcription, a systematic series of experiments would be necessary. The following sections outline the key experimental approaches and the types of data that would be collected.

A. Target Identification and Engagement

The initial step is to identify the molecular target(s) of the compound. This often involves a combination of computational and experimental approaches.

Experimental Protocols:

-

Kinase Profiling: A broad panel of kinases would be screened to determine if this compound exhibits inhibitory activity against specific protein kinases, which are common drug targets.

-

Affinity-Based Proteomics: Techniques such as chemical proteomics can be used to pull down the cellular targets that directly bind to the compound.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in thermal stability of proteins upon ligand binding.

B. Elucidating the Signaling Pathway

Once a primary target is identified, the next step is to understand the signaling pathway in which it functions. For instance, if this compound were found to inhibit a kinase like c-Src, researchers would investigate its impact on downstream signaling cascades.[5][6][7][8][9]

Signaling Pathway Visualization:

The following diagram illustrates a hypothetical signaling pathway where a compound inhibits a kinase, subsequently affecting downstream transcription factors.

Caption: Hypothetical signaling pathway illustrating kinase inhibition by a small molecule.

C. Quantifying the Effect on Gene Expression

To understand the impact of the compound on gene transcription, it is crucial to quantify changes in messenger RNA (mRNA) levels.

Experimental Protocols:

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific target genes that are known to be regulated by the identified signaling pathway.

-

RNA-Sequencing (RNA-Seq): A high-throughput method that provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of all genes affected by the compound.

Data Presentation:

The quantitative data from these experiments would be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values for this compound

| Target Kinase | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 500 |

| Kinase C | >10,000 |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10][11]

Table 2: Hypothetical Gene Expression Changes Induced by this compound

| Gene | Fold Change (this compound vs. Control) | p-value |

| Gene X | -2.5 | < 0.01 |

| Gene Y | +3.2 | < 0.01 |

| Gene Z | -1.1 | > 0.05 |

D. Investigating the Mechanism of Transcriptional Regulation

To delve deeper into how the compound affects the molecular machinery of transcription, several advanced techniques are employed.

Experimental Protocols:

-

Chromatin Immunoprecipitation (ChIP): This powerful technique is used to determine whether the compound alters the binding of specific transcription factors or the presence of histone modifications at the promoter or enhancer regions of target genes.[12][13][14][15][16] The general workflow for a ChIP experiment is outlined below.

Caption: A simplified workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

-

Reporter Gene Assays: These assays are used to investigate the effect of the compound on the activity of specific promoter or enhancer elements.[17][18][19][20][21] A reporter gene (e.g., luciferase) is placed under the control of the regulatory DNA sequence of interest. Changes in reporter gene expression upon treatment with the compound indicate a direct effect on the activity of that regulatory element.

Caption: The logical flow of a reporter gene assay to assess promoter activity.

III. Conclusion

While specific information on this compound is not available in the public domain, the established methodologies outlined in this guide provide a robust framework for the comprehensive investigation of any novel compound's role in gene transcription regulation. A thorough understanding of a compound's mechanism of action, its impact on signaling pathways, and its precise effects on gene expression is paramount for its development as a potential therapeutic agent. The integration of quantitative data, detailed experimental protocols, and clear visual representations of complex biological processes is essential for advancing our knowledge in this critical area of research.

References

- 1. DNA-guided transcription factor interactions extend human gene regulatory code - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distant Activation of Transcription: Mechanisms of Enhancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of steroid receptors in the regulation of gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-Range Control of Gene Expression: Emerging Mechanisms and Disruption in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Src differentially regulates the functions of microtentacles and invadopodia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. c-Src Phosphorylates and Inhibits the Function of the CIC Tumor Suppressor Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Src kinase induces tumor formation in the c-SRC C57BL/6 mouse [pubmed.ncbi.nlm.nih.gov]

- 8. Maturation of the tyrosine kinase c-src as a kinase and as a substrate depends on the molecular chaperone Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of unique functionalities in c-Src domains required for osteoclast podosome belt formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatin immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-throughput chromatin immunoprecipitation for genome-wide mapping of in vivo protein-DNA interactions and epigenomic states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reporter Assays | Reporter Gene Assay | Reporter Assay [worldwide.promega.com]

- 18. reporter-assay.com [reporter-assay.com]

- 19. revvity.com [revvity.com]

- 20. berthold.com [berthold.com]

- 21. Highly-Sensitive Multiplex Luciferase Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]

The Impact of GW856464 on Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GW856464, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and its profound effects on the intricate process of adipocyte differentiation. Adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes, is a critical area of research in the context of metabolic diseases such as obesity and type 2 diabetes. PPARγ is firmly established as the master regulator of this process, and its modulation presents a key therapeutic target. This document delves into the molecular mechanisms by which this compound exerts its inhibitory effects on adipogenesis, supported by quantitative data from analogous PPARγ antagonists, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Central Role of PPARγ in Adipogenesis

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays an indispensable role in initiating and driving the complex transcriptional cascade of adipocyte differentiation.[1] Upon activation by endogenous or synthetic ligands, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone), PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes essential for the adipocyte phenotype, including those involved in lipid uptake, triglyceride synthesis, and insulin sensitivity.

The transcriptional program orchestrated by PPARγ includes the upregulation of key adipogenic markers such as Fatty Acid Binding Protein 4 (FABP4), also known as aP2, and Adiponectin.[2][3] Furthermore, PPARγ and another critical transcription factor, CCAAT/enhancer-binding protein alpha (C/EBPα), engage in a positive feedback loop, where each promotes the expression of the other, thereby locking in the terminally differentiated state of the adipocyte.[4]

This compound: A Potent Antagonist of PPARγ

This compound is a synthetic compound identified as a selective antagonist for PPARγ. Unlike PPARγ agonists that promote a conformational change in the receptor's ligand-binding domain (LBD) that facilitates the recruitment of coactivators, antagonists like this compound are thought to bind to the LBD in a manner that either prevents coactivator recruitment or promotes the binding of corepressors. This action effectively silences the transcriptional activity of PPARγ, even in the presence of activating ligands. While specific biochemical data on the irreversible binding of this compound is not as widely published as for compounds like GW9662, its functional antagonism in cellular assays demonstrates its efficacy in blocking PPARγ-mediated signaling.[5][6]

Effects of this compound on Adipocyte Differentiation

As a potent PPARγ antagonist, this compound effectively inhibits adipocyte differentiation. This inhibition is manifested through a reduction in lipid accumulation and a downregulation of key adipogenic marker genes. The effects are typically dose-dependent, with higher concentrations of the antagonist leading to a more pronounced suppression of the adipogenic phenotype.

Inhibition of Lipid Accumulation

A hallmark of adipocyte differentiation is the accumulation of lipid droplets. The inhibitory effect of PPARγ antagonists on this process can be visualized and quantified using Oil Red O staining, a lipophilic dye that stains neutral triglycerides. In the presence of an adipogenic cocktail, preadipocytes like the 3T3-L1 cell line will differentiate and accumulate significant lipid stores. However, co-treatment with a PPARγ antagonist like this compound markedly reduces the number and size of these lipid droplets.

Downregulation of Adipogenic Gene Expression

The morphological changes observed with the inhibition of lipid accumulation are underpinned by changes at the molecular level. Treatment with PPARγ antagonists leads to a significant reduction in the mRNA and protein levels of key adipogenic markers.

Table 1: Representative Quantitative Data on the Inhibition of Adipocyte Differentiation by PPARγ Antagonists

| Compound | Cell Line | Assay | Concentration | Result |

| GW9662 | Human Preadipocytes | Adipocyte Differentiation | 0.1 µM | 11.9% Differentiating Cells |

| 1 µM | 10% Differentiating Cells | |||

| 10 µM | 6.7% Differentiating Cells | |||

| 50 µM | 4.1% Differentiating Cells | |||

| 13m | 3T3-L1 | Rosiglitazone-Induced Adipogenesis (Oil Red O) | 1 µM | Significant Inhibition |

| 10 µM | Complete Suppression | |||

| GW9662 | 3T3-L1 | Rosiglitazone-Induced PPARγ2 mRNA expression | Not Specified | Abrogation of Induction |

| GW9662 | Adipose Tissue | Rosiglitazone-Induced Adiponectin mRNA | Not Specified | Attenuated Induction |

Note: The data presented for GW9662 and 13m are used as illustrative examples of the effects of potent PPARγ antagonists on adipocyte differentiation, due to the limited availability of specific quantitative data for this compound in the public domain.[5][6][7]

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the direct antagonism of PPARγ. By inhibiting PPARγ, this compound disrupts the central hub of the adipogenic signaling network.

As depicted in Figure 1, adipogenic stimuli initiate a cascade that leads to the expression of C/EBPβ, which in turn induces the expression of both PPARγ and C/EBPα. PPARγ, when activated by an agonist like rosiglitazone, forms a heterodimer with RXR and drives the expression of adipogenic genes. This compound directly antagonizes PPARγ, preventing its activation and thereby halting the entire downstream process of adipocyte differentiation, including the positive feedback loop between PPARγ and C/EBPα.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on adipocyte differentiation using the 3T3-L1 cell line, a well-established model for adipogenesis.

3T3-L1 Preadipocyte Culture and Differentiation

-

Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation (Day 0): Two days post-confluence, induce differentiation by replacing the medium with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (MDI cocktail). To test the effect of this compound, add the compound at various concentrations to the differentiation medium. For co-treatment experiments, a PPARγ agonist like rosiglitazone (e.g., 1 µM) can be added with or without this compound.

-

Maturation (Day 2 onwards): After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1.7 µM insulin.

-

Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and replenish the medium every two days until the cells are ready for analysis (typically day 8-10).

References

- 1. Antagonism of PPAR-γ signaling expands human hematopoietic stem and progenitor cells by enhancing glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exogenous FABP4 interferes with differentiation, promotes lipolysis and inflammation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A-FABP-PTEN/AKT Regulates Insulin Resistance in Preadipocyte Cell 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 18F-labeled PPARγ antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of GW856464 in Cancer Cell Proliferation: A Technical Guide

An In-depth Examination of a Potential Therapeutic Agent in Oncology

For researchers, scientists, and drug development professionals, the identification of novel compounds that can effectively modulate cancer cell proliferation is a paramount objective. This technical guide focuses on GW856464, a compound that has garnered interest for its potential role in cancer biology. This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, effects on various cancer cell lines, and the signaling pathways it influences.

Mechanism of Action: Targeting the TRPM8 Channel

This compound is recognized as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel, a non-selective cation channel, has been implicated in the progression of several types of cancer.[1][2][3] Its expression is often dysregulated in tumor tissues, including prostate, breast, and colorectal cancers.[3] The involvement of TRPM8 in cancer cell proliferation, survival, and invasion makes it a compelling target for therapeutic intervention.[4]

The mechanism by which TRPM8 modulation affects cancer cells can be multifaceted. In some cancers, such as androgen-dependent prostate cancer, TRPM8 activation has been shown to inhibit proliferation.[5] Conversely, in other contexts, antagonism of TRPM8 by compounds like this compound is being explored for its anti-proliferative effects.[1]

Quantitative Analysis of Anti-Proliferative Effects

The efficacy of an anti-cancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.[6] While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the general effects of TRPM8 antagonists have been studied.

| Cancer Type | Effect of TRPM8 Antagonism | Reference |

| Bladder Cancer | Reduction in cell viability, proliferation, and migration. | [1] |

| Osteosarcoma | Decreased cell proliferation and migration; promotion of apoptosis. | [1] |

| Prostate Cancer (androgen-dependent) | Inhibition of proliferation, migration, and invasiveness. | [1] |

This table summarizes the general effects observed with TRPM8 antagonists in different cancer types. Specific quantitative data for this compound is limited in the public domain.

Signaling Pathways Modulated by TRPM8 Antagonism

The anti-proliferative effects of TRPM8 antagonists are mediated through the modulation of key intracellular signaling pathways that govern cell growth, survival, and metastasis.

One of the significant pathways influenced by TRPM8 activity is the Wnt/β-catenin signaling pathway . In colorectal cancer, high expression of TRPM8 has been correlated with alterations in this pathway.[3] Pharmacological targeting of TRPM8 has been shown to reduce tumor growth by inhibiting Wnt/β-catenin signaling.[3]

The diagram below illustrates the proposed mechanism of how a TRPM8 antagonist like this compound could interfere with the Wnt/β-catenin signaling cascade to inhibit cancer cell proliferation.

Additionally, the TGF-β pathway has been implicated in the effects of TRPM8 antagonism in osteosarcoma, where the antagonist AMTB was found to affect Smad2 and Smad3 phosphorylation.[1]

Experimental Protocols

To assess the anti-proliferative effects of compounds like this compound, standardized experimental protocols are employed. A typical workflow for a cell proliferation assay is outlined below.

Detailed Methodology for a Cell Viability Assay (e.g., MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[6]

Conclusion and Future Directions

While direct and extensive public data on this compound is limited, its role as a TRPM8 antagonist places it within a class of compounds with demonstrated potential to inhibit cancer cell proliferation. The modulation of critical signaling pathways such as Wnt/β-catenin provides a mechanistic basis for its anti-tumor activity. Further research is warranted to establish a comprehensive profile of this compound, including its efficacy across a broader range of cancer types, its in vivo activity, and its safety profile. Such studies will be crucial in determining its potential as a viable therapeutic agent in the fight against cancer.

References

- 1. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]

- 2. TRPM8: a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM8 indicates poor prognosis in colorectal cancer patients and its pharmacological targeting reduces tumour growth in mice by inhibiting Wnt/β‐catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of TRPM8 Ion Channels in Cancer: Proliferation, Survival, and Invasion [mdpi.com]

- 5. TRPM8 as an Anti–Tumoral Target in Prostate Cancer Growth and Metastasis Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Data: The Current Landscape of GW856464 in Obesity Research

A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of information regarding the compound GW856464 in the context of obesity research. Despite extensive searches, no preliminary studies, clinical trials, or specific data detailing its mechanism of action, efficacy, or safety in relation to weight management have been identified.

This lack of public information suggests that this compound may be an internal designation for a compound in the very early stages of discovery and development, with no research findings yet released into the public domain. It is also possible that the identifier is inaccurate or that research and development on this specific molecule was discontinued before any public disclosures were made.

For researchers, scientists, and drug development professionals interested in the forefront of obesity research, the current landscape is rich with investigation into various signaling pathways and therapeutic targets. While information on this compound is not available, a wealth of data exists for other compounds and mechanisms. Key areas of focus in the field include:

-

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: These have emerged as highly effective treatments for obesity. Their mechanism involves mimicking the effects of the natural hormone GLP-1 to enhance insulin secretion, slow gastric emptying, and act on the brain to reduce appetite and food intake.[1][2]

-

Dual and Triple Agonists: Building on the success of GLP-1 receptor agonists, newer compounds that also target other receptors, such as the glucose-dependent insulinotropic polypeptide (GIP) receptor and the glucagon receptor, are in development. These multi-agonist molecules may offer enhanced weight loss efficacy.[3][4]

-

Signaling Pathways in Obesity: Research continues to unravel the complex network of signaling pathways that regulate energy balance and adiposity. Key pathways of interest include the leptin and melanocortin pathways in the central nervous system, which control hunger and satiety, as well as peripheral pathways involved in adipogenesis and thermogenesis.[5][6][7] Understanding these pathways is crucial for identifying novel drug targets.

The Path Forward in Obesity Drug Discovery

The development of new anti-obesity medications is a dynamic and evolving field. The process from initial compound discovery to a clinically approved therapeutic is lengthy and involves rigorous preclinical and clinical testing.

A generalized workflow for the preclinical evaluation of a novel anti-obesity compound is outlined below:

Caption: Generalized preclinical drug discovery workflow for a novel anti-obesity compound.

While specific data for this compound remains elusive, the broader field of obesity research is vibrant with innovation. Researchers are encouraged to monitor scientific publications and clinical trial registries for emerging data on novel compounds and mechanisms of action. For specific inquiries regarding this compound, direct contact with the originating institution or company, if known, may be necessary to obtain non-public information, subject to confidentiality agreements.

References

- 1. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms behind Obesity and Their Potential Exploitation in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the GIPR for obesity: To agonize or antagonize? Potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The signaling pathways in obesity‐related complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Metabolic Effects of GW501516: A Technical Guide to Its Impact on Insulin Sensitivity

A Note on the Investigated Compound: Initial searches for "GW856464" did not yield any publicly available scientific data. It is possible that this is an internal or unpublished compound identifier, or a typographical error. This guide will instead focus on the extensively researched and structurally related compound, GW501516 (also known as Cardarine) , a potent and selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist that has been a subject of significant investigation for its effects on metabolism and insulin sensitivity.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the metabolic effects of GW501516 with a focus on its impact on insulin sensitivity. The content herein summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of GW501516 on various metabolic parameters as reported in preclinical studies.

Table 1: Effects of GW501516 on Glucose Homeostasis and Insulin Sensitivity

| Parameter | Animal Model/Cell Line | Treatment Details | Key Findings | Reference |

| Fasting Blood Glucose | Gestational Diabetes Mellitus (GDM) Rats | Not specified | Decreased compared to untreated GDM rats. | [1] |

| Fasting Insulin | GDM Rats | Not specified | Decreased compared to untreated GDM rats. | [1] |

| HOMA-IR | GDM Rats | Not specified | Significantly decreased compared to untreated GDM rats. | [1] |

| Insulin Sensitivity Index (ISI) | GDM Rats | Not specified | Increased compared to untreated GDM rats. | [1] |

| Glucose Tolerance | Monosodium L-glutamate induced metabolic syndrome mice | 14 days treatment | Improved glucose intolerance and normalized fasted blood glucose. | [2] |

| Insulin-stimulated Glucose Uptake | Palmitate-exposed C2C12 myotubes | 16h incubation with 0.5 mM palmitate and 5 µM GW501516 | Prevented the reduction in insulin-stimulated 2-deoxyglucose uptake caused by palmitate. | [3] |

| Glucose Uptake | Rat L6 skeletal muscle cells | Not specified | No direct effect on glucose utilization or insulin sensitivity. | [4] |

| Glucose Uptake | Rat epitrochlearis and soleus muscles | 6h treatment with 10, 100, or 500 nM GW501516 | No effect on glucose uptake, insulin sensitivity, or responsiveness. | [5] |

Table 2: Effects of GW501516 on Lipid Metabolism and Gene Expression

| Parameter | Animal Model/Cell Line | Treatment Details | Key Findings | Reference |

| Fatty Acid Oxidation | Rat L6 myotubes | Not specified | Stimulated fatty-acid oxidation. | [4] |

| Fatty Acid Oxidation | Monosodium L-glutamate induced metabolic syndrome mice | 14 days treatment | Enhanced fatty acid oxidation in muscle, adipose tissue, and liver. | [2] |

| Plasma Triglycerides | High-fat diet-fed rats | 6 weeks of treatment | Elevated plasma triglycerides. | [6] |

| Serum HDL-C | Monosodium L-glutamate induced metabolic syndrome mice | 14 days treatment | Increased serum high-density lipoprotein cholesterol levels. | [2] |

| Cpt-1 mRNA expression | Rat L6 myotubes | Not specified | Increased expression. | [4] |

| Pdk-4 mRNA expression | C2C12 myotubes | Not specified | Increased mRNA levels. | [3] |

| GLUT4 mRNA expression | 3T3-L1 adipocytes treated with TNFα | Not specified | Reversed the TNFα-induced decrease in GLUT4 expression. | [7] |

| Adiponectin expression | 3T3-L1 adipocytes | Not specified | Induced expression in a dose-dependent manner. | [7] |

Key Signaling Pathways

GW501516 exerts its effects primarily through the activation of PPARδ, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[8] Activation of PPARδ by GW501516 leads to a cascade of downstream events that collectively contribute to its metabolic effects.

PPARδ-Mediated Fatty Acid Oxidation

One of the primary mechanisms by which GW501516 improves insulin sensitivity is by enhancing fatty acid oxidation in skeletal muscle and liver.[9][10] This is achieved through the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.

AMPK Activation and Glucose Metabolism

Several studies suggest that GW501516 can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[11][12] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. However, the direct effect of GW501516 on glucose uptake appears to be cell-type and context-dependent.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding the investigation of GW501516's effects on insulin sensitivity.

In Vitro Studies

-

Cell Lines:

-

Rat L6 skeletal muscle cells: Maintained in α-Minimum Essential Medium (α-MEM) supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) antibiotic-antimycotic solution. Myoblasts are differentiated into myotubes by switching to α-MEM containing 2% (v/v) horse serum for 4-6 days.[4]

-

3T3-L1 preadipocytes: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum. Differentiation is induced two days post-confluence by incubating with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1.7 µM insulin. After 48 hours, the medium is replaced with DMEM containing 10% FBS and 0.85 µM insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.[7]

-

C2C12 myoblasts: Grown in DMEM supplemented with 10% FBS. Differentiation into myotubes is achieved by switching to DMEM with 2% horse serum for 5-7 days.[3]

-

-

Treatment:

-

Cells are typically treated with GW501516 at concentrations ranging from 1 to 10 µM for various durations (e.g., 16-24 hours) to assess its effects on gene expression and metabolic function.[3]

-

For insulin stimulation, cells are serum-starved for a defined period (e.g., 3-4 hours) and then stimulated with insulin (typically 100 nM) for 15-30 minutes.[3]

-

-

Differentiated myotubes or adipocytes are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are incubated in KRH buffer with or without insulin for 30 minutes.

-

2-deoxy-[³H]glucose is added to a final concentration of 0.5 µCi/mL and incubated for 5-10 minutes.

-

The uptake is terminated by washing the cells with ice-cold KRH buffer.

-

Cells are lysed with a suitable lysis buffer (e.g., 0.1% SDS).

-

The radioactivity in the cell lysates is determined by liquid scintillation counting.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake values.

-

Cells are incubated with a medium containing [¹⁴C]palmitate complexed to bovine serum albumin (BSA).

-

After incubation, the medium is collected, and the production of ¹⁴CO₂ is measured as an indicator of complete fatty acid oxidation.

-

Alternatively, the production of acid-soluble metabolites can be measured as an indicator of total fatty acid oxidation.

In Vivo Studies

-

High-Fat Diet (HFD)-Induced Obesity: C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.[6]

-

Gestational Diabetes Mellitus (GDM) Rat Model: This model can be induced by a combination of high-fat diet and a low dose of streptozotocin.[1]

-

Monosodium L-glutamate (MSG)-Induced Metabolic Syndrome: Neonatal mice are injected with MSG to induce metabolic syndrome characterized by obesity, dyslipidemia, and insulin resistance in adulthood.[2]

-

GW501516 is typically administered to animals via oral gavage at doses ranging from 1 to 10 mg/kg/day for several weeks.[2][6]

-

Glucose Tolerance Test (GTT):

-

Animals are fasted overnight (12-16 hours).

-

A baseline blood sample is collected from the tail vein.

-

A glucose solution (typically 2 g/kg body weight) is administered via intraperitoneal injection or oral gavage.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

-

Blood glucose levels are measured using a glucometer.

-

-

Insulin Tolerance Test (ITT):

-

Animals are fasted for a shorter period (4-6 hours).

-

A baseline blood sample is collected.

-

Human insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 45, and 60 minutes) after insulin injection.

-

This is the gold-standard technique for assessing insulin sensitivity in vivo.

-

Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).

-

After a recovery period, animals are fasted overnight.

-

A continuous infusion of human insulin is initiated at a constant rate.

-

A variable infusion of glucose is started and adjusted to maintain blood glucose at a constant basal level (euglycemia).

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of GW501516 in a high-fat diet-induced mouse model of insulin resistance.

Conclusion

GW501516 is a potent PPARδ agonist that has demonstrated significant effects on lipid and glucose metabolism. Its primary mechanism of action involves the upregulation of fatty acid oxidation pathways, which can lead to improved insulin sensitivity. While in vitro studies on direct glucose uptake have yielded mixed results, in vivo studies in various animal models of insulin resistance have generally shown beneficial effects on glucose homeostasis. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of PPARδ agonists for metabolic diseases. However, it is important to note that the development of GW501516 was halted due to safety concerns related to carcinogenicity in animal studies, highlighting the need for careful consideration of the risk-benefit profile of this class of compounds.[13]

References

- 1. The Role of PPARδ Agosnist GW501516 in Rats with Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptor delta-agonist, GW501516, ameliorates insulin resistance, improves dyslipidaemia in monosodium L-glutamate metabolic syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARβ/δ agonist GW501516 inhibits TNFα-induced repression of adiponectin and insulin receptor in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scivisionpub.com [scivisionpub.com]

- 9. academic.oup.com [academic.oup.com]

- 10. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The PPARβ/δ-AMPK Connection in the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GW501516 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vitro PPARγ Activity Assay of GW856464

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in regulating glucose and lipid metabolism, making it a significant therapeutic target for type 2 diabetes and other metabolic disorders. The evaluation of novel compounds, such as GW856464, for their potential to modulate PPARγ activity is a critical step in drug discovery and development. These application notes provide a detailed protocol for determining the in vitro activity of this compound on PPARγ using the LanthaScreen™ TR-FRET PPARγ Coactivator Assay, a robust and high-throughput screening method.

Principle of the Assay

The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a cell-free functional assay that measures the recruitment of a coactivator peptide to the PPARγ ligand-binding domain (LBD) upon ligand binding.[1] The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARγ-LBD. A fluorescein-labeled coactivator peptide serves as the acceptor fluorophore. When an agonist, such as this compound, binds to the PPARγ-LBD, it induces a conformational change that promotes the recruitment of the fluorescein-labeled coactivator peptide. This brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a high degree of FRET from the terbium to the fluorescein.[1][2] The TR-FRET signal is measured as the ratio of the emission at 520 nm (fluorescein) to the emission at 490 nm (terbium).[3]

Data Presentation

The following table summarizes the expected quantitative data from the described in vitro assay. The activity of this compound will be determined and can be compared to the known agonist and antagonist.

| Compound | Target | Assay Type | Parameter | Value |

| This compound | PPARγ | LanthaScreen™ TR-FRET | EC50 | To be determined by assay |

| Rosiglitazone (Positive Control Agonist) | PPARγ | LanthaScreen™ TR-FRET | EC50 | ~24-60 nM[4] |

| GW9662 (Positive Control Antagonist) | PPARγ | Radioligand Binding | IC50 | 3.3 nM[5][6][7] |

Experimental Protocols

LanthaScreen™ TR-FRET PPARγ Coactivator Assay Protocol

This protocol is adapted for the evaluation of this compound.

Materials:

-

LanthaScreen™ TR-FRET PPARγ Coactivator Assay Kit (containing GST-PPARγ-LBD, Fluorescein-coactivator peptide, Tb-anti-GST antibody, and assay buffer)[8]

-

This compound (Test Compound)

-

Rosiglitazone (Positive Control Agonist)

-

GW9662 (Positive Control Antagonist)

-

DMSO (vehicle)

-

384-well microplates

-

TR-FRET compatible microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X working solution of the Test Compound (this compound) and control compounds (Rosiglitazone and GW9662) by performing serial dilutions in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.[2]

-

Prepare a 4X solution of GST-PPARγ-LBD in assay buffer.

-

Prepare a 4X mixture of the Fluorescein-coactivator peptide and the Tb-anti-GST antibody in assay buffer.

-

-

Assay Assembly:

-

Add 5 µL of the 4X GST-PPARγ-LBD solution to each well of the 384-well plate.

-

Add 5 µL of the 2X serial dilutions of the Test Compound or control compounds to the appropriate wells.

-

Add 10 µL of the 4X Fluorescein-coactivator peptide and Tb-anti-GST antibody mixture to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-4 hours, protected from light.[1]

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.

-

Set the excitation wavelength to 340 nm.

-

Measure the emission at 490 nm (terbium emission) and 520 nm (fluorescein emission) after a 100 µs delay.[3]

-

-

Data Analysis:

-

Calculate the 520/490 nm emission ratio for each well.

-

Plot the emission ratio against the log of the compound concentration.

-

Determine the EC50 value for this compound and Rosiglitazone by fitting the data to a sigmoidal dose-response curve.

-

For the antagonist (GW9662), the assay can be run in the presence of a fixed concentration of an agonist (like Rosiglitazone) to determine the IC50 value.

-

Visualizations

PPARγ Signaling Pathway

Caption: PPARγ signaling pathway activated by a ligand like this compound.

Experimental Workflow for this compound In Vitro Assay

References

- 1. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]